molecular formula C22H27N2O2PS2 B14591053 [Benzamido(benzoylsulfanyl)methyl](triethyl)phosphanium thiocyanate CAS No. 61224-09-7

[Benzamido(benzoylsulfanyl)methyl](triethyl)phosphanium thiocyanate

Cat. No.: B14591053
CAS No.: 61224-09-7
M. Wt: 446.6 g/mol
InChI Key: PFGUSGUUGLILBT-UHFFFAOYSA-N
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Description

Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is a complex organophosphorus compound It is characterized by the presence of benzamido, benzoylsulfanyl, and thiocyanate groups attached to a triethylphosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate typically involves multi-step organic reactions. One common method includes the reaction of benzamido and benzoylsulfanyl precursors with triethylphosphine under controlled conditions. The thiocyanate group is introduced in the final step through a nucleophilic substitution reaction using potassium thiocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.

Biology

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate involves its interaction with molecular targets through its functional groups. The benzamido and benzoylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, while the thiocyanate group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A heterocyclic compound with similar applications in medicinal chemistry.

    Benzyl benzimidazole: Known for its pharmacological properties, including anticancer activity.

    Piperidine benzimidazolone: Another compound with significant biological activity.

Uniqueness

Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61224-09-7

Molecular Formula

C22H27N2O2PS2

Molecular Weight

446.6 g/mol

IUPAC Name

[benzamido(benzoylsulfanyl)methyl]-triethylphosphanium;thiocyanate

InChI

InChI=1S/C21H26NO2PS.CHNS/c1-4-25(5-2,6-3)21(22-19(23)17-13-9-7-10-14-17)26-20(24)18-15-11-8-12-16-18;2-1-3/h7-16,21H,4-6H2,1-3H3;3H

InChI Key

PFGUSGUUGLILBT-UHFFFAOYSA-N

Canonical SMILES

CC[P+](CC)(CC)C(NC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2.C(#N)[S-]

Origin of Product

United States

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